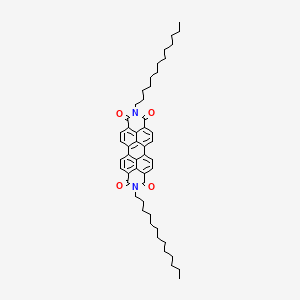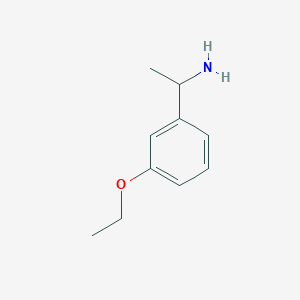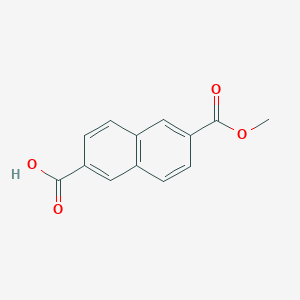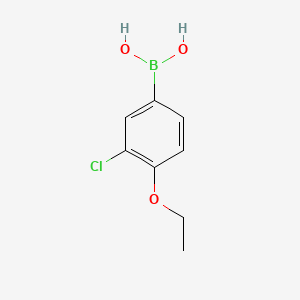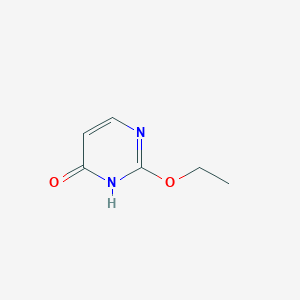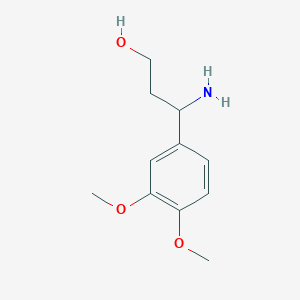
Tocinoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Tocinoic acid , also known as [Ile3]-Pressinoic acid , is an intriguing compound with diverse applications. It is an oxytocin receptor antagonist and has been studied for its effects on oxytocin and 5-HT1A receptors in the context of prosocial effects induced by 3,4-methylenedioxymethamphetamine (MDMA) , commonly known as ecstasy . Additionally, this compound serves as a test compound to investigate whether the release of protein disulfide isomerase activity is stimulated by activated platelets .
Molecular Structure Analysis
This compound’s molecular formula is C30H44N8O10S2 , and its molecular weight is approximately 740.85 g/mol . The compound contains a ring structure similar to oxytocin, which plays a crucial role in its biological activity.
Physical And Chemical Properties Analysis
Scientific Research Applications
1. Inhibition of Oxytocin
Tocinoic acid analogs, specifically derivatives with penicillamine, have been shown to inhibit the uterine activity of oxytocin. Studies on compounds like [1-beta-mercaptopropionic acid, 6-penicillamine] this compound (dPen6TA) and [1-beta, beta-dimethyl-beta-mercaptopropionic acid, 6-penicillamine] this compound (dPen1Pen6TA) indicate their potential as strong inhibitors of oxytocin's uterine activity, with the former acting as a mild agonist (Roy et al., 2009).
2. Carcinogenic Mechanisms
This compound derivatives have been evaluated in the context of carcinogenic mechanisms, particularly in studies looking at nuclear receptor activation. The International Agency for Research on Cancer (IARC) included high-throughput screening data from the ToxCast program in their evaluations, which can be relevant for understanding the impact of this compound derivatives on carcinogenic processes (Chiu et al., 2018).
3. Lipid Characteristics in Food Processing
While not directly related to this compound, studies on lipid characteristics during the manufacturing process of food products like dry-cured Tocino provide insight into the biochemical processes involving similar compounds. These studies explore the impact of processing conditions on the composition and quality of food products, which can be indirectly relevant to understanding the behavior of this compound derivatives (Méndez-Cid et al., 2016).
4. Anticancer Potential
Research on this compound derivatives has also looked into their anticancer potential. For instance, gallic acid, a polyphenol, has been found to exhibit strong anticancer properties in various studies, which could provide a basis for exploring similar properties in this compound derivatives (Verma et al., 2013).
Properties
IUPAC Name |
(4R,7S,10S,16S,19R)-19-amino-7-(2-amino-2-oxoethyl)-10-(3-amino-3-oxopropyl)-13-[(2S)-butan-2-yl]-16-[(4-hydroxyphenyl)methyl]-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H44N8O10S2/c1-3-14(2)24-29(46)34-18(8-9-22(32)40)26(43)36-20(11-23(33)41)27(44)37-21(30(47)48)13-50-49-12-17(31)25(42)35-19(28(45)38-24)10-15-4-6-16(39)7-5-15/h4-7,14,17-21,24,39H,3,8-13,31H2,1-2H3,(H2,32,40)(H2,33,41)(H,34,46)(H,35,42)(H,36,43)(H,37,44)(H,38,45)(H,47,48)/t14-,17-,18-,19-,20-,21-,24?/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITRWUGOBSKHPTA-LYZHYIKWSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C1C(=O)NC(C(=O)NC(C(=O)NC(CSSCC(C(=O)NC(C(=O)N1)CC2=CC=C(C=C2)O)N)C(=O)O)CC(=O)N)CCC(=O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)C1C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@@H](CSSC[C@@H](C(=O)N[C@H](C(=O)N1)CC2=CC=C(C=C2)O)N)C(=O)O)CC(=O)N)CCC(=O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H44N8O10S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40955883 |
Source


|
| Record name | 19-Amino-13-(butan-2-yl)-6,9,12,15,18-pentahydroxy-7-(2-hydroxy-2-iminoethyl)-10-(3-hydroxy-3-iminopropyl)-16-[(4-hydroxyphenyl)methyl]-1,2-dithia-5,8,11,14,17-pentaazacycloicosa-5,8,11,14,17-pentaene-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40955883 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
740.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
34330-23-9 |
Source


|
| Record name | Tocinoic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034330239 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 19-Amino-13-(butan-2-yl)-6,9,12,15,18-pentahydroxy-7-(2-hydroxy-2-iminoethyl)-10-(3-hydroxy-3-iminopropyl)-16-[(4-hydroxyphenyl)methyl]-1,2-dithia-5,8,11,14,17-pentaazacycloicosa-5,8,11,14,17-pentaene-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40955883 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
